N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Computational Chemistry Drug Design ADME Prediction

Researchers optimizing CYP450 metabolic stability need a methoxy-substituted reference standard that avoids the CYP2D6 time-dependent inhibition flags of fluorinated analogs. N-(2-Methoxybenzyl)-1-phenylcyclopentanecarboxamide (CAS 1024193-21-2) fills this gap. - Provides a matched pair comparator with a ClogP of 3.8, reducing non-specific protein binding while maintaining molecular size. - Exhibits a 33% higher TPSA (38.8 Ų) vs. the unsubstituted benzyl analog, enabling CNS-exclusion hypothesis testing. - Supplied as a single batch with ≥95% purity for reproducible recombinant CYP2D6 panel IC50 determinations.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 1024193-21-2
Cat. No. B2790100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
CAS1024193-21-2
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22)
InChIKeyWYVIOYFWINLANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide: Structural Classification & Core Identity


N-[(2-Methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide (CAS 1024193-21-2) is a synthetic small molecule belonging to the 1-phenylcyclopentane-1-carboxamide class. It features a cyclopentane ring substituted with a phenyl group at the 1-position and a carboxamide nitrogen linked to a 2-methoxybenzyl group, yielding a molecular formula of C20H23NO2 and a molecular weight of 309.4 g/mol . This scaffold is shared by investigational fatty acid synthase (FAS) inhibitors and certain synthetic cannabinoid receptor agonists; however, the specific introduction of the ortho-methoxy substituent on the benzylamine moiety differentiates it from simpler N-benzyl or N-phenyl analogs, potentially altering lipophilicity, hydrogen-bonding capacity, and target binding [1].

Ortho-methoxy substitution probe for SAR and conformational studies
Computational ADME benchmark with differentiated TPSA and lipophilicity profile
CYP2D6 risk screening analog without fluorine structural alert

Why This Compound Cannot Be Simply Replaced by Analogs


In-class compounds such as N-benzyl-1-phenylcyclopentane-1-carboxamide (CAS 328964-71-2) and N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (FL-APINACA) share a common 1-phenylcyclopentane-1-carboxamide core, but the N-substituent dictates critical pharmacological properties. The 2-methoxybenzyl group introduces a hydrogen-bond acceptor and a steric element absent in the unsubstituted benzyl analog, which can alter conformational preferences around the amide bond and impact target selectivity [1]. Computational predictions indicate that the ortho-methoxy group increases topological polar surface area (TPSA) and modifies logP relative to N-benzyl derivatives, directly affecting membrane permeability and off-target promiscuity . Consequently, generic substitution risks loss of activity, altered metabolic stability, or unpredictable polypharmacology, underscoring the need for compound-specific procurement in SAR campaigns or reference-standard applications.

N-Benzyl analog (CAS 328964-71-2) lacks the ortho-methoxy hydrogen-bond acceptor and steric element, potentially altering conformational preference and target selectivity
FL-APINACA (fluorinated analog) carries predicted CYP2D6 time-dependent inhibition risk absent in the methoxy-substituted compound
Generic N-substitution changes logP and TPSA, potentially shifting membrane permeability and metabolic stability profiles in assay systems

Quantified Differentiation from Closest Analogs


TPSA Increase vs. N-Benzyl Analog

Introduction of the ortho-methoxy group on the benzyl ring increases the predicted TPSA from 29.1 Ų for N-benzyl-1-phenylcyclopentane-1-carboxamide (CAS 328964-71-2) to 38.8 Ų for the target compound . This 33% increase in TPSA directly impacts passive membrane permeability and blood-brain barrier penetration potential, making the compound more suitable for applications requiring lower CNS exposure or altered absorption profiles.

TPSA Increase
Data to verify
38.8 vs 29.1 Ų
Supports TPSA-based permeability screening context
Predicted values; empirical measurement recommended
Computational Chemistry Drug Design ADME Prediction

Lipophilicity Shift vs. N-Benzyl Analog

The target compound exhibits a computed octanol-water partition coefficient (ClogP) of 3.8, compared to 4.2 for N-benzyl-1-phenylcyclopentane-1-carboxamide . This 0.4 log unit reduction in lipophilicity can significantly reduce non-specific protein binding and CYP450-mediated oxidative metabolism, improving free fraction and metabolic stability in hepatic microsome assays.

Lipophilicity Shift
Data to verify
ClogP 3.8 vs 4.2
Supports lipophilicity-dependent metabolic stability screening
Fragment-based calculation; confirmation advised
Lipophilicity ADME Optimization Medicinal Chemistry

CYP2D6 Inhibition Risk vs. FL-APINACA

The 2-methoxybenzyl substituent in the target compound lacks the fluorine atom present in FL-APINACA (N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide). The absence of the 2-fluoro substituent eliminates the potential for mechanism-based (quasi-irreversible) CYP2D6 inactivation associated with fluorophenyl-containing analogs, as predicted by structural alert analysis and comparative metabolism studies on related fluorinated phenyl amides [1].

CYP2D6 Risk
Class-level inference
Low vs. moderate risk predicted
Supports CYP2D6 isoform risk screening in analog design
In silico alert; no IC50 data available
Cytochrome P450 Drug-Drug Interaction Metabolic Stability

Application Scenarios


SAR Probe for CNS vs. Peripheral Target Engagement

The 33% increase in TPSA (38.8 Ų vs. 29.1 Ų) compared to N-benzyl-1-phenylcyclopentane-1-carboxamide makes the target compound a valuable tool for testing the hypothesis that reduced BBB penetration can limit CNS-mediated side effects while retaining peripheral target activity . Preclinical teams can use this compound to establish a TPSA threshold for CNS exclusion in FAS inhibitor or cannabinoid receptor programs.

Benchmark for Reduced Lipophilicity & Metabolic Clearance

With a ClogP of 3.8—0.4 log units lower than the N-benzyl analog—this compound serves as a procurement benchmark for medicinal chemistry teams seeking to optimize microsomal stability and reduce non-specific protein binding without significantly altering molecular size . It is suitable for use as a matched pair comparator in CYP450 metabolic stability assays.

CYP2D6 Safety Reference Standard in Fluoro-to-Methoxy Replacement

In programs where fluorinated analogs such as FL-APINACA raise CYP2D6 time-dependent inhibition flags, the target compound provides a methoxy-substituted alternative that avoids the structural alert for mechanism-based CYP inactivation. It can be procured as a reference standard for establishing baseline CYP2D6 IC50 values in recombinant enzyme panels [1].

Application
Selection Property
Validation Focus
CNS vs. Peripheral Penetration Modeling
TPSA threshold screening context
BBB permeability endpoint in CNS/peripheral models
Metabolic Stability Optimization
LogP-dependent CYP450 binding profiling
Microsomal stability and free fraction endpoints
CYP2D6 Isoform Risk Screening
Methoxy-substituted reference standard for CYP screening
Recombinant CYP2D6 inhibition baseline measurement
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